molecular formula C8H9NO B1663938 4-Propionylpyridine CAS No. 1701-69-5

4-Propionylpyridine

Cat. No. B1663938
M. Wt: 135.16 g/mol
InChI Key: AFHFHXVRHACYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04532250

Procedure details

To a solution of 2.845M ethylmagnesium bromide (263 mL, 0.75 mol) in ethyl ether (Et2O) (250 mL) was slowly added a solution of 4-cyanopyridine (39 g, 0.375 mol) in Et2O (750 mL). The reaction mixture was warmed at reflux for 12 hours, treated with concentrated H2SO4 (125 mL)/H2O (125 mL), and then washed three times with Et2O (250 mL). The aqueous portion was made basic (pH 9) with 15% NaOH solution and extracted five times with 250 mL portions of Et2O. The combined Et2O extracts were dried (MgSO4), and the solvent was removed under reduced pressure to afford a brown oil (48.4 g, 95%). Purification by vacuum distillation at 93°-97° (2.6 mm) afforded product as a pale yellow oil (25.35 g, 50%), NMR (CDCl3) δ 1.23 (t, 3H, J= 7 Hz), 3.00 (q, 2H, J=7 Hz), 7.70 (d, 2H, J=6 Hz), and 8.78 (d, 2H, J=6 Hz); IR (film) 1695 cm-1.
Quantity
263 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[C:5]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)#N.[OH:13]S(O)(=O)=O.O>C(OCC)C>[C:5]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)(=[O:13])[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
263 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
39 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
750 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
125 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
WASH
Type
WASH
Details
washed three times with Et2O (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted five times with 250 mL portions of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined Et2O extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 48.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.